Product packaging for 4-(1-Pyrrolidinyl)piperidine(Cat. No.:CAS No. 5004-07-9)

4-(1-Pyrrolidinyl)piperidine

Cat. No.: B154721
CAS No.: 5004-07-9
M. Wt: 154.25 g/mol
InChI Key: STWODXDTKGTVCJ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Pyrrolidine (B122466) Ring Systems in Medicinal Chemistry

The foundational importance of 4-(1-Pyrrolidinyl)piperidine is rooted in the individual prominence of its constituent parts: the piperidine and pyrrolidine rings. These saturated nitrogen-containing heterocycles are ubiquitous in both natural products and synthetic pharmaceuticals, valued for their diverse biological activities. researchgate.net

The piperidine ring, a six-membered heterocycle, is a structural element in numerous pharmaceuticals. nih.govwikipedia.org Its chair-like conformation allows for specific spatial arrangements of substituents, which is critical for selective binding to biological targets. nih.gov The nitrogen atom within the piperidine ring is often a key interaction point, forming essential hydrogen bonds or salt bridges with receptors and enzymes. nih.gov This structural motif is present in a wide array of drugs, from antipsychotics to analgesics, and is also found in alkaloids like morphine. researchgate.netmdpi.com

Similarly, the pyrrolidine ring, a five-membered heterocycle, is a vital component in medicinal chemistry. nih.govdntb.gov.ua Its non-planar structure provides a distinct three-dimensional shape, influencing how a molecule interacts with biological systems. nih.govresearchgate.net The pyrrolidine scaffold is found in various alkaloids and is a core component of the amino acid proline. researchgate.net Its presence in numerous bioactive compounds highlights its role in creating molecules with favorable properties for drug development. nih.govdntb.gov.ua The interest in pyrrolidine is enhanced by its stereochemical potential and its ability to increase three-dimensional coverage due to the ring's non-planarity. nih.govdntb.gov.ua

The combination of these two "privileged structures" in drug discovery underscores their utility in creating compounds with desirable pharmacokinetic properties.

Overview of this compound as a Core Scaffold for Bioactive Molecules

The fusion of the piperidine and pyrrolidine rings into the single molecule of this compound creates a bicyclic diamine scaffold that has garnered significant attention from researchers. researchgate.net This unique structure offers a defined three-dimensional arrangement and two basic nitrogen centers, which allows for multiple interaction points with biological targets. smolecule.com

The this compound core is a versatile building block in the synthesis of more complex molecules. researchgate.net Researchers have utilized this scaffold to develop compounds with a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and central nervous system effects. researchgate.netwisdomlib.org For instance, derivatives have been synthesized and evaluated for their potential as effective analgesics. iaea.orgresearchgate.net

Recent studies have highlighted its role in creating potent and selective ligands for various receptors. In 2023, research published in the Journal of Medicinal Chemistry described how incorporating a pyrrolidine group at the 4-position of a piperidine ring enhanced the agonist activity and selectivity for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a target for metabolic diseases like atherosclerosis. nih.govacs.org Other research has demonstrated the potential of its derivatives as antibacterial and antifungal agents. wisdomlib.orgwisdomlib.org The structural modifications, such as adding different substituents, can significantly influence the biological efficacy of the resulting compounds. wisdomlib.orgresearchgate.net

Below is a table of selected this compound derivatives and their researched biological activities.

Derivative ClassBiological Target/ActivityResearch Focus
Phenacyl derivativesAnalgesic ActivityDevelopment of new pain management compounds. iaea.orgresearchgate.net
Benzothiazole (B30560) derivativesPPARδ AgonistTreatment of metabolic diseases such as atherosclerosis. nih.govacs.org
Various substituted derivativesAntibacterial & AntifungalDiscovery of new antimicrobial agents. wisdomlib.orgwisdomlib.org
Naphthalene-containing derivativesEnhanced Antimicrobial PropertiesOvercoming microbial resistance. wisdomlib.org

This table is for informational purposes only and is based on preclinical research findings.

Historical Context and Evolution of Research on this compound Derivatives

The scientific exploration of this compound and its derivatives has progressed over several decades. Initial interest in the scaffold was often linked to the broader study of piperidine and pyrrolidine compounds in the mid-20th century, which were recognized for their presence in potent alkaloids and their potential as central nervous system agents. researchgate.net

Early synthetic efforts focused on creating libraries of derivatives to screen for a variety of pharmacological activities. researchgate.net For example, studies from 2014 investigated the synthesis of a series of 4-(1-pyrrolidinyl) piperidine analogs and tested their potential as analgesics. iaea.orgresearchgate.net These foundational studies established the scaffold's versatility and its potential as a template for drug design.

In recent years, research has become more target-specific and sophisticated. The evolution from broad screening to rational drug design is evident in the studies targeting specific receptors like PPARδ. nih.govacs.org This modern approach leverages computational modeling and a deeper understanding of structure-activity relationships to design more potent and selective molecules. nih.gov The research has also expanded into new therapeutic areas, including the development of anti-inflammatory agents and novel antimicrobials to combat drug-resistant pathogens. wisdomlib.orgnih.govwisdomlib.org The continued investigation into this scaffold highlights its enduring importance in the quest for new and effective therapeutic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B154721 4-(1-Pyrrolidinyl)piperidine CAS No. 5004-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-ylpiperidine
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InChI

InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWODXDTKGTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964498
Record name 4-(Pyrrolidin-1-yl)piperidine
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Molecular Weight

154.25 g/mol
Source PubChem
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CAS No.

5004-07-9, 4983-39-5
Record name 4-(1-Pyrrolidinyl)piperidine
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Record name 4-(1-Pyrrolidinyl)piperidine dihydrochloride
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Record name 4-(1-Pyrrolidinyl)piperidine
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Record name 4-(Pyrrolidin-1-yl)piperidine
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Record name 4-(1-pyrrolidinyl)piperidine
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Synthetic Methodologies and Chemical Transformations of 4 1 Pyrrolidinyl Piperidine

Synthetic Routes for 4-(1-Pyrrolidinyl)piperidine

The preparation of this compound can be achieved through several synthetic pathways. A common and straightforward method involves the reductive amination of 1-substituted-4-piperidones. In this approach, the piperidone is reacted with pyrrolidine (B122466) in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the desired product.

Another established route is the direct nucleophilic substitution of a suitable 4-substituted piperidine (B6355638) with pyrrolidine. For instance, the reaction of 4-halopiperidines or piperidines with a good leaving group at the 4-position with pyrrolidine can yield this compound. The efficiency of this reaction is often enhanced by the use of a base and an appropriate solvent system.

Furthermore, multi-step synthesis sequences starting from pyridine (B92270) derivatives are also employed. These methods typically involve the initial reduction of the pyridine ring to a piperidine, followed by functionalization at the 4-position to introduce a group that can subsequently be converted to the pyrrolidinyl moiety.

Derivatization Strategies of the this compound Scaffold

The presence of two tertiary amine groups in this compound, one on the piperidine ring and one on the pyrrolidine ring, offers multiple sites for chemical modification. The nitrogen on the piperidine ring is generally more nucleophilic and sterically accessible, making it the primary site for many derivatization reactions.

Quaternization Reactions for Analog Synthesis

Quaternization of the piperidine nitrogen is a widely used strategy to synthesize a variety of analogs. amazonaws.com This reaction involves treating this compound with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. amazonaws.comgoogle.com This modification introduces a permanent positive charge and can significantly alter the pharmacological properties of the parent molecule. For example, reaction with substituted phenacyl halides has been used to prepare a series of quaternary ammonium compounds. researchgate.net

A study by Mushtaq et al. (2010) described the synthesis of several novel analogues of this compound through quaternization. researchgate.netnih.govpjps.pk The general procedure involved stirring a solution of this compound in acetone (B3395972) with a substituted phenacyl halide for an extended period at room temperature. researchgate.net The resulting solid product was then purified by recrystallization. researchgate.net

Table 1: Examples of Quaternized this compound Derivatives

Alkylating Agent Resulting Derivative Reference
2-Nitro-phenacyl bromide 4-Pyrrolidin-1´-yl-1-[2-(2˝-nitro-phenyl)-2-oxo-ethyl]-piperidinium bromide researchgate.net
4-Nitro-phenacyl bromide 4-Pyrrolidin-1´-yl-1-[2-(4˝-nitro-phenyl)-2-oxo-ethyl]-piperidinium bromide researchgate.net
4-Bromo-phenacyl bromide 4-Pyrrolidin-1´-yl-1-[2-(4˝-bromo-phenyl)-2-oxo-ethyl]-piperidinium bromide researchgate.net
4-Chloro-phenacyl bromide 4-Pyrrolidin-1´-yl-1-[2-(4˝-chloro-phenyl)-2-oxo-ethyl]-piperidinium bromide researchgate.net

Introduction of Phenacyl Moieties

The introduction of phenacyl groups is a common derivatization strategy, often achieved through the quaternization reaction mentioned previously, where phenacyl halides are used as the alkylating agents. researchgate.netresearchgate.netiaea.org This approach has been utilized to synthesize a variety of this compound analogs with different substituents on the phenyl ring of the phenacyl moiety. researchgate.netiaea.org The reaction typically involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the phenacyl halide. researchgate.net The nature and position of the substituents on the phenyl ring can be varied to explore structure-activity relationships. researchgate.netiaea.org

Incorporation of Naphthalene (B1677914) Nuclei

To explore the impact of larger aromatic systems on biological activity, naphthalene nuclei have been incorporated into the this compound scaffold. wisdomlib.org A study on the synthesis of derivatives with antibacterial and antifungal properties reported the preparation of a naphthalene-containing analog. wisdomlib.orgresearchgate.net This was achieved by reacting this compound with 2-bromoacetylnaphthalene. This reaction, similar to the introduction of phenacyl moieties, proceeds via nucleophilic substitution at the piperidine nitrogen. The resulting compound, 1-(2-(naphthalen-2-yl)-2-oxoethyl)-4-(pyrrolidin-1-yl)piperidin-1-ium bromide, demonstrated significant biological activity. wisdomlib.org

Synthesis of Piperidinoyl-Pyrrolidine and Piperidinoyl-Piperidine Compounds

The synthesis of piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds represents another derivatization approach. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, general synthetic methods for this class of compounds suggest a plausible route. google.com These methods typically involve the coupling of a piperidine (amine) with a pyrrolidine (acid) or a piperidine (acid). google.com

In a hypothetical synthesis starting from this compound, the pyrrolidine ring would need to be opened and converted to a carboxylic acid derivative, which is a complex transformation. A more feasible approach described in the literature for creating similar structures involves the reaction of a piperidine or pyrrolidine with a suitable acid chloride or activated carboxylic acid. google.com For instance, piperidinoyl-pyrrolidine can be synthesized by reacting piperidine with a pyrrolidine-based carboxylic acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). google.com Similarly, di(piperidin-1-yl)methanone can be formed from piperidine and a suitable carbonyl source.

Radiolabeling Methodologies for Advanced Studies

For in vivo imaging studies, such as Positron Emission Tomography (PET), derivatives of this compound can be radiolabeled. A common radionuclide used for this purpose is carbon-11 (B1219553) ([11C]). nih.gov The synthesis of radiolabeled compounds often involves the introduction of the [11C] label in the final step of the synthesis to minimize the loss of radioactivity due to its short half-life.

A general method for [11C] radiolabeling is the reaction of a suitable precursor with a [11C]-labeled reagent, such as [11C]methyl iodide or [11C]hydrogen cyanide. nih.govnih.gov For instance, a precursor molecule with a free secondary amine on the piperidine ring can be reacted with [11C]methyl iodide to introduce a [11C]methyl group. The purification of the radiolabeled product is typically achieved using high-performance liquid chromatography (HPLC). nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several strategies align with these principles.

One of the most common methods for synthesizing the core structure is through reductive amination. mdpi.com This method can be made greener by using catalysts that are more environmentally benign. For instance, iron-catalyzed reductive amination has been developed as an efficient method for preparing piperidines. mdpi.com This approach avoids the use of more toxic or precious metal catalysts. Another green approach is the use of electrochemical synthesis in a flow microreactor, which can provide higher yields and efficiency compared to traditional batch reactions while minimizing the use of toxic reagents like mercury cathodes that were used in earlier electrochemical methods. nih.gov

Catalytic hydrogenation is another key reaction that can be performed under green conditions. Palladium-catalyzed hydrogenation can be conducted under ambient conditions, and the choice of catalyst can lead to high chemoselectivity, allowing for the reduction of a specific part of a molecule while leaving other functional groups intact. mdpi.com Furthermore, the development of one-pot cascade reactions, which combine multiple synthetic steps without isolating intermediates, contributes to a greener process by reducing solvent use and waste generation. mdpi.comnih.gov For example, a one-pot cyclization/reduction cascade can be used to form the piperidine ring. mdpi.com

Green Chemistry ApproachKey FeaturesPotential Advantages
Iron-Catalyzed Reductive Amination Utilizes an earth-abundant and less toxic metal catalyst. mdpi.comAvoids hazardous or precious metal catalysts.
Flow Microreactor Synthesis Employs electrochemical cyclization in a continuous flow system. nih.govHigher efficiency, better yield, avoids toxic mercury cathodes.
Catalytic Hydrogenation Uses catalysts like Palladium or Platinum for reduction reactions. mdpi.comCan be run under ambient conditions with high selectivity.
One-Pot Cascade Reactions Combines multiple reaction steps (e.g., cyclization, reduction) in a single process. mdpi.comnih.govReduces solvent waste, improves atom economy, saves time.

Precursors and Intermediate Compounds in Synthesis

A primary and widely used precursor is 4-aminopiperidine (B84694) . ubbcluj.ro This compound provides the piperidine ring and a reactive amino group for further functionalization. To create the pyrrolidine ring, 4-aminopiperidine is typically reacted with a four-carbon electrophile, such as 1,4-dihalobutanes (e.g., 1,4-dibromobutane (B41627) or 1,4-dichlorobutane), via nucleophilic substitution. nih.gov

Another key synthetic route involves the reductive amination of a piperidone precursor with pyrrolidine. vulcanchem.com A common starting material for this approach is 1-Boc-4-piperidone , where the "Boc" (tert-butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen. nih.govsigmaaldrich.com This intermediate is reacted with pyrrolidine to form an enamine or iminium ion, which is then reduced to yield the final product. The Boc group can be removed in a subsequent step, typically with an acid like trifluoroacetic acid. google.com

The table below summarizes key precursors and their roles in the synthesis.

Precursor/IntermediateChemical ClassRole in SynthesisCommon Reaction Type
4-Aminopiperidine Substituted PiperidineSource of the core piperidine ring. ubbcluj.roNucleophilic substitution with a C4 unit (e.g., 1,4-dihalobutane). nih.gov
1-Boc-4-piperidone N-Protected KetoneProvides the piperidine skeleton for reaction with pyrrolidine. nih.govsigmaaldrich.comReductive amination with pyrrolidine. vulcanchem.com
Pyrrolidine Cyclic Secondary AmineForms the pyrrolidine ring attached to the piperidine core.Nucleophile in reductive amination or substitution reactions. vulcanchem.com
1,4-Dihalobutane DihaloalkaneFour-carbon electrophile that reacts with an amine to form the pyrrolidine ring.Nucleophilic substitution (cyclization). nih.gov
tert-Butyl 4-amino-1-piperidinecarboxylate N-Protected AmineA protected form of 4-aminopiperidine used to control reactivity. sigmaaldrich.comgoogle.comUsed in multi-step syntheses where the piperidine nitrogen needs to be unreactive initially.

Stereochemical Control and Enantioselective Synthesis Approaches

The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry. Therefore, enantioselective synthesis is not applicable to the direct formation of the molecule itself. However, the principles of stereochemical control are highly relevant when synthesizing derivatives of this compound that bear additional substituents, creating one or more stereocenters.

The synthesis of chiral piperidine derivatives often involves strategies to control the stereochemistry during the formation of the heterocyclic ring or its subsequent functionalization. mdpi.com Key approaches include:

Asymmetric Hydrogenation : Chiral catalysts, such as those based on rhodium(I) or iridium with chiral ligands, can be used to hydrogenate unsaturated precursors like tetrahydropyridines or substituted pyridines, leading to enantiomerically enriched piperidines. mdpi.comresearchgate.net

Diastereoselective Reactions : When a chiral center is already present in a precursor, it can direct the formation of new stereocenters. For example, the diastereoselective Mannich reaction can be used to control the stereochemistry of the piperidine ring, which is then maintained during a subsequent reductive cyclization step. mdpi.com

Chemo-enzymatic Methods : Combining chemical synthesis with biocatalysis offers a powerful route to chiral piperidines. A stereoselective one-pot cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high precision. nih.gov This approach has been used to synthesize key chiral intermediates for pharmaceuticals. nih.gov

While these methods are generally applied to the synthesis of chiral piperidines, they are directly applicable to creating stereochemically defined derivatives of this compound by incorporating the pyrrolidinyl group before or after the stereocenter-forming step.

Structural Elucidation and Conformational Analysis of 4 1 Pyrrolidinyl Piperidine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 4-(1-Pyrrolidinyl)piperidine, providing in-depth information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to study the molecular structure of this compound (also abbreviated as 4-pypp). researchgate.netajol.info Techniques such as ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional experiments, have provided a comprehensive understanding of its conformational landscape. researchgate.netajol.info

The ¹H, ¹³C, and ¹⁵N NMR spectra of this compound have been reported and analyzed. researchgate.netajol.info Due to the molecule's symmetry, the ¹³C NMR spectrum displays five distinct signals for its nine carbon atoms. researchgate.netresearchgate.net The chemical shifts are sensitive to the solvent environment, with studies conducted in various deuterated solvents like chloroform-d, methanol-d, acetone-d, dimethylsulfoxide-d, and water-d to investigate these effects. researchgate.netajol.info Theoretical calculations using Density Functional Theory (DFT) have been employed to complement the experimental data, showing good agreement, particularly for ¹³C shifts in deuterium (B1214612) oxide and ¹⁵N shifts in chloroform. researchgate.net

Table 1: Experimental ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (ppm) of this compound in CDCl₃ Data sourced from experimental studies. researchgate.net

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
C1, C21.8450.48-
C3, C41.3431.81-
C142.1662.41-
C15, C162.5452.42-
C18, C211.7623.94-
N (Pyrrolidine)---334.87
N (Piperidine)1.62 (NH)--349.07
Note: Atom numbering corresponds to the system used in the cited research. researchgate.net

The magnitudes of one-bond (¹J), two-bond (²J), and three-bond (³J) carbon-hydrogen coupling constants (ⁿJ(C,H)) have been determined using selective ¹H decoupled ¹³C NMR techniques. researchgate.netajol.info These coupling constants provide valuable information about the electronic environment and geometry of the molecule. For instance, the one-bond coupling constants ¹J(C18-H) and ¹J(C21-H) are observed to be larger than ¹J(C15-H) and ¹J(C16-H), a difference attributed to the influence of the electronegative nitrogen atom (N29) in the ring. researchgate.net Both experimental measurements and theoretical calculations have been performed to analyze these values. researchgate.netresearchgate.net

Table 2: Selected Experimental Coupling Constants (ⁿJ(C,H)) for this compound in CDCl₃ Data extracted from proton-coupled ¹³C NMR spectra. researchgate.net

Coupling ConstantValue (Hz)
¹J(C14, H17)134.8
¹J(C15,16, H19,20,22,23)130.9
¹J(C18,21, H24,25,26,27)132.8
²J(C14, H19,20)2.4
³J(C14, H22,23)5.8

A suite of advanced NMR experiments has been applied to achieve unambiguous signal assignment and structural elucidation of this compound. researchgate.netajol.infoege.edu.tr

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 experiments have been used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca In the spectrum of 4-pypp, CH and CH₃ groups appear as positive signals, while CH₂ groups show negative signals. uvic.ca For example, the C14-H17 methine group appears as a positive signal at 62.41 ppm. researchgate.net

COSY (Correlation Spectroscopy): 2D ¹H-¹H COSY experiments establish proton-proton coupling relationships within the molecule, helping to trace the connectivity of the spin systems in both the piperidine (B6355638) and pyrrolidine (B122466) rings. researchgate.netege.edu.tr

HETCOR (Heteronuclear Correlation): 2D ¹H-¹³C HETCOR experiments correlate directly bonded carbon atoms with their attached protons. researchgate.netege.edu.tr This technique is essential for assigning the carbon signals based on the already assigned proton spectrum. uvic.cascielo.br

These multidimensional techniques, used in combination, provide a complete and reliable assignment of the ¹H and ¹³C NMR spectra. researchgate.netege.edu.tr

NMR spectroscopy is a powerful tool for studying the conformational dynamics of this compound. researchgate.net The molecule primarily exists as a mixture of two stable chair conformers: one with the pyrrolidinyl group in an equatorial position (e-e) and another with it in an axial position (a-e). researchgate.netajol.info Theoretical calculations have shown that in the gas phase, the equatorial-equatorial (e-e) form is slightly more stable than the axial-equatorial (a-e) form. researchgate.net However, experimental NMR data indicate that the relative populations of these conformers are solvent-dependent. researchgate.netajol.info In solution, the a-e conformer is often preferred, with one study suggesting an approximate 60% preference for the a-e form and 40% for the e-e form. researchgate.net This conformational flexibility is a key feature of the molecule's structure.

Vibrational Spectroscopy (FT-IR, Raman)

Table 3: Selected Vibrational Frequencies (cm⁻¹) for this compound Data sourced from spectroscopic studies of the compound and its complexes. chemicalbook.comnih.gov

Vibrational ModeFT-IR (cm⁻¹)Raman (cm⁻¹)
N-H Stretch~3200-3400~3200-3400
C-H Stretch (asymmetric)~2930~2930
C-H Stretch (symmetric)~2850~2850
C-N Stretch~1340-1360Not specified
Ring VibrationsVariesVaries
Note: These are approximate ranges and specific peak positions can vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. In electron ionization mass spectrometry (EIMS), the molecule undergoes fragmentation, providing a characteristic pattern that serves as a structural fingerprint.

The molecular ion peak [M]+ for this compound (C9H18N2) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 154.25 g/mol . nih.gov The fragmentation of related piperidine and pyrrolidine structures often involves characteristic cleavages. For instance, the fragmentation of the piperidinyl ring can occur via α-, β-, and ipso-type cleavages relative to the secondary amino group, while pyrrolidine rings also show characteristic fragmentation patterns. manupatra.in

In studies of this compound derivatives, EIMS data has been used to confirm their structures. For example, the EIMS of 1-[2-(4′′-chloro-phenyl)-2-oxo-ethyl]- 4-pyrrolidin-1′-yl-piperidinium bromide showed a molecular ion peak (M+-HBr) at m/z 306, along with other fragment ions at 292, 251, 223, 208, 191, 180, 167, 158, 153, 139, 124, 110, 83, 70, and 55. researchgate.net Similarly, another derivative, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(pyrrolidin-1-yl)piperidin-1-ium chloride, displayed fragment ions at m/z 304 (M-HCl), 167, 153, 124, 96, 70, and 57. researchgate.net These fragmentation patterns are instrumental in confirming the successful synthesis of the target molecules. researchgate.netnih.govresearchgate.net The technique of electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly powerful for analyzing piperidine alkaloids, where predominant fragmentation processes often involve the loss of water (H2O). scielo.br

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is utilized to study the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectra provide information about the chromophores present. While the parent compound lacks strong chromophores for significant absorption in the visible region, its derivatives, particularly those incorporating aromatic rings, exhibit distinct absorption maxima (λmax). researchgate.netnih.gov

The UV spectra of these compounds are typically recorded in solvents like methanol (B129727) (MeOH). researchgate.net For example, a derivative synthesized from this compound and 2-bromo-4'-methoxyacetophenone (B141222) shows absorption maxima at 281, 254, 226, 198, 183, 167, 153, 139, 124, and 110 nm. researchgate.net Another derivative, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(pyrrolidin-1-yl)piperidin-1-ium chloride, exhibits λmax values at 279, 231, 206, and 199 nm when measured in methanol. researchgate.net These absorption bands are generally attributed to π–π* and n–π* electronic transitions within the introduced chromophoric groups.

Derivative of this compoundSolventUV Absorption Maxima (λmax, nm)
1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(pyrrolidin-1-yl)piperidin-1-ium chlorideMethanol279, 231, 206, 199 researchgate.net
1-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(pyrrolidin-1-yl)piperidin-1-ium bromideMethanol281, 254, 226, 198, 183, 167, 153, 139, 124, 110 researchgate.net
Derivative with a 2-nitrophenyl groupMethanol389, 293, 202 researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Conformer Stability

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the conformational landscape of this compound. The molecule can exist in several conformations due to the chair form of the piperidine ring and the orientation of the pyrrolidinyl substituent. The primary conformers considered are the equatorial-equatorial (e-e) and axial-equatorial (a-e) forms, where the first letter denotes the orientation of the N-H group on the piperidine ring and the second denotes the orientation of the pyrrolidinyl group. researchgate.netajol.info

DFT calculations using the B3LYP functional with the 6-31G(d) basis set have been employed to optimize the geometries of possible conformers, including e-e, a-e, equatorial-axial (e-a), and axial-axial (a-a). researchgate.net Theoretical studies have shown that the equatorial conformation of substituents on a piperidine ring is generally more stable. researchgate.net For this compound in the gas phase, the e-e conformer is calculated to be more stable than the a-e conformer by a narrow margin of 0.061 kcal/mol. researchgate.net The e-a and a-a conformers are significantly less stable. researchgate.net These computational findings indicate that both e-e and a-e conformers are likely to be present at room temperature, with their relative populations being sensitive to the environment. researchgate.netajol.info

Investigation of Solvent Effects on Molecular Geometry and Conformer Ratios

The molecular geometry and the equilibrium between different conformers of this compound are significantly influenced by the solvent environment. researchgate.netajol.info Theoretical studies have investigated these solvent effects by performing calculations in various media, including chloroform-d, methanol-d, acetone-d, dimethylsulfoxide-d, and water-d. researchgate.netajol.info

These studies have demonstrated that both the molecular geometry and the mole fractions of the stable e-e and a-e conformers are solvent-dependent. ajol.infoege.edu.tr While in the gas phase the e-e form is slightly more stable, the presence of a solvent can alter this balance. researchgate.net For instance, experimental and theoretical NMR data suggest that in solution, this compound may prefer a mix of a-e and e-e forms, with approximate populations of 60% and 40%, respectively, highlighting a shift in conformational preference induced by the solvent. researchgate.net The polarizable continuum model (PCM) is a common computational method used to simulate the effects of a solvent on the molecule's properties. researchgate.net

SolventDielectric Constant (ε)Calculated Mole Fraction (e-e)Calculated Mole Fraction (a-e)
Gas Phase1.0~50%~50%
Chloroform-d4.8Data not specifiedData not specified
Acetone-d20.7Data not specifiedData not specified
Methanol-d32.7Data not specifiedData not specified
DMSO-d46.7Data not specifiedData not specified
Water-d78.4Data not specifiedData not specified
Note: While studies confirm solvent dependency, specific calculated mole fractions for each solvent were not detailed in the provided search results. The general finding is that the a-e conformer becomes more populated in solution compared to the gas phase. researchgate.netajol.info

Theoretical Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the structural and conformational assignments. For this compound, theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants (J(C,H)) have been performed for the most stable conformers. researchgate.netajol.info

These calculations are typically carried out using methods like the Gauge-Independent Atomic Orbital (GIAO) at the DFT level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net The results from these theoretical predictions generally show good agreement with experimental NMR spectra, confirming the presence of the e-e and a-e conformers in solution. ajol.infoege.edu.tr Furthermore, theoretical vibrational frequencies calculated using DFT (e.g., B3LYP/6-31G(d)) have been successfully compared with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.net

Molecular Docking Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com For derivatives of this compound, docking simulations have been instrumental in understanding their interactions with biological targets.

In one study, derivatives of this compound were designed and virtually screened for their inhibitory activity against the β-glucuronidase enzyme using docking software like Argus Lab. researchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. researchgate.net For example, docking studies of a potent inhibitor revealed interactions with residues such as Phe161, Leu361, and Tyr468 in the β-glucuronidase active site. researchgate.net

In another research area, the this compound moiety has been incorporated into novel agonists for the peroxisome proliferator-activated receptor δ (PPARδ). acs.orgnih.gov Molecular docking simulations were used in the design process to predict how these compounds would bind to the ligand-binding domain of the PPARδ receptor, guiding the synthesis of molecules with enhanced activity and selectivity. acs.orgnih.gov These computational approaches are crucial for rational drug design, allowing for the pre-screening of compounds and providing insights into their mechanism of action at a molecular level. scispace.com

In Silico Prediction of Biological Activity and Molecular Targets

Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the pharmacological profiles of chemical compounds. clinmedkaz.org For derivatives of piperidine, these predictive tools analyze a compound's structure to identify potential biological targets and forecast its spectrum of activity. clinmedkaz.org

Derivatives of this compound have been investigated for a range of potential therapeutic applications based on such predictions and subsequent experimental validation. Research has indicated that compounds with this scaffold possess potential antimicrobial, anti-inflammatory, and analgesic properties. researchgate.netresearchgate.net In silico analysis of piperidine derivatives often predicts effects on the central nervous system, including the potential inhibition of neurotransmitter uptake, which is a promising avenue for treating certain CNS diseases. clinmedkaz.org

One of the most significant, computationally-supported findings is the role of the this compound structure in modulating Peroxisome Proliferator-Activated Receptor Delta (PPARδ). acs.org A 2023 study utilized docking-based virtual screening to discover that the introduction of a pyrrolidine group at the 4-position of certain piperidine rings enhances both the activity and selectivity for human PPARδ. acs.org This receptor is a key target for treating metabolic diseases like atherosclerosis. acs.org Other potential molecular targets identified for related piperidine derivatives include N-type Ca2+ channels, which are targets for new analgesic drugs, and acetylcholinesterase, relevant for anti-dementia agents. researchgate.net

The predicted activities for this class of compounds are summarized in the table below.

Predicted Biological ActivityPotential Molecular Target(s)
Anti-inflammatory acs.orgPeroxisome Proliferator-Activated Receptor Delta (PPARδ) acs.org
Analgesic researchgate.netiaea.orgN-type Ca2+ channels researchgate.net
Antimicrobial (Antibacterial & Antifungal) researchgate.netwisdomlib.orgNot specified
Neurodegenerative Disease Therapy clinmedkaz.orgNeurotransmitter Transporters clinmedkaz.org
Anti-dementia researchgate.netAcetylcholinesterase researchgate.net

Conformational Preferences and Dynamics (Axial vs. Equatorial)

The non-planar, chair-like conformation of the piperidine ring means that the pyrrolidinyl substituent at the C-4 position can exist in two principal orientations: axial or equatorial. libretexts.org The axial position is parallel to the symmetry axis of the ring, pointing "up" or "down," while the equatorial position points away from the perimeter of the ring. libretexts.org The interconversion between these two states, known as a ring flip, is a rapid process at room temperature. masterorganicchemistry.com

In the case of this compound, theoretical and experimental studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have been conducted to determine the conformational equilibrium. researchgate.net These studies investigated two primary conformers: one where the piperidine's N-H is equatorial and the C4-pyrrolidinyl group is also equatorial (e-e), and another where the N-H is axial and the C4-pyrrolidinyl group is equatorial (a-e). researchgate.net

The results demonstrated that the molecule exists as a mixture of these stable conformers and that the specific ratio is dependent on the solvent. researchgate.net A detailed study found that this compound has an approximate preference for the axial-equatorial (a-e) and equatorial-equatorial (e-e) forms of 60% and 40%, respectively. researchgate.net This indicates a subtle interplay of electronic and steric effects that govern the conformational landscape of this specific molecule.

ConformerSubstituent Orientation (N-H, Pyrrolidinyl)Approximate PopulationStability Note
a-eAxial, Equatorial~60%More stable conformer researchgate.net
e-eEquatorial, Equatorial~40%Less stable conformer researchgate.net

Biological Activity and Medicinal Chemistry of 4 1 Pyrrolidinyl Piperidine Derivatives

Antimicrobial Efficacy

Compounds incorporating piperidine (B6355638) and pyrrolidine (B122466) rings have demonstrated considerable potential as antimicrobial agents. researchgate.net The synthesis of various 4-(1-Pyrrolidinyl)piperidine derivatives has led to the discovery of compounds with significant activity against a spectrum of bacteria and fungi. researchgate.netwisdomlib.org

Derivatives of this compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria. dut.ac.za In one study, newly synthesized derivatives were screened for their antibacterial properties. researchgate.net A derivative containing a naphthalene (B1677914) group, in particular, exhibited notable antibacterial activity. wisdomlib.org This compound demonstrated significant inhibitory effects against various bacterial pathogens. wisdomlib.org Another study investigated halogenated derivatives and found that certain compounds inhibited the growth of test strains including Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

Conversely, some derivatives show limited to moderate antibacterial effects. For instance, the parent compound, this compound, and a dinitro-substituted benzoyl derivative of piperidine-4-carboxamide displayed only moderate activity against tested bacterial strains. ijrpc.comresearchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Bacterial Strain Activity/Result Reference
Naphthalene derivative Various bacterial pathogens Significant inhibitory effects wisdomlib.org
2,6-dipiperidino-1,4-dihalogenobenzenes S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae MIC: 32-512 µg/ml nih.gov
2,6-dipyrrolidino-1,4-dibromobenzene S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae MIC: 32-512 µg/ml nih.gov
This compound Gram-positive and Gram-negative bacteria Least to moderate effects researchgate.net
Dinitro-substituted piperidine-4-carboxamide Gram-positive and Gram-negative bacteria Moderate activity ijrpc.com

The antifungal properties of this compound derivatives have also been evaluated against a range of fungal species. researchgate.netwisdomlib.org Research has shown that the parent compound and certain derivatives exhibit significant antifungal activity against dermatophytes, yeasts, and filamentous fungi. wisdomlib.org For example, this compound itself expressed moderate activity against some filamentous fungi and yeast. researchgate.net

Specific derivatives have shown notable efficacy. wisdomlib.org A naphthalene-containing derivative was found to be particularly effective, showing a significant zone of inhibition against pathogens like Aspergillus flavus. wisdomlib.org Another study highlighted that derivatives demonstrated varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net In contrast, a trimethoxy-substituted benzoyl derivative of piperidine-4-carboxamide was found to have minimal activity against filamentous fungi and yeast. ijrpc.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Fungal Strain Activity/Result Reference
Naphthalene derivative Aspergillus flavus Notable zone of inhibition wisdomlib.org
This compound Filamentous fungi and yeast Moderate activity researchgate.net
Various derivatives A. niger, A. flavus, S. cerevisiae, C. albicans Varying degrees of inhibition researchgate.net
Dinitro-substituted piperidine-4-carboxamide A. niger, Rhizopus sp., C. albicans, S. cerevisiae Moderate activity ijrpc.com
Trimethoxy-substituted piperidine-4-carboxamide Filamentous fungi and yeast Least activity ijrpc.com

Structure-activity relationship (SAR) studies reveal that the antimicrobial efficacy of this compound derivatives is closely linked to their molecular structure. wisdomlib.org The nature and position of substituents on the core structure significantly influence the biological activity. researchgate.netwisdomlib.org

For instance, the incorporation of a naphthalene structure has been shown to significantly enhance activity against both bacterial and fungal pathogens. wisdomlib.org Furthermore, research indicates that derivatives with electronegative characteristics tend to be more promising as antimicrobial agents. wisdomlib.org The presence of para-substituents on a phenyl ring attached to the core can also influence antibacterial activity, with minor modifications leading to changes in the onset and duration of action. wisdomlib.org In a study of benzoyl derivatives of piperidine-4-carboxamide, the presence of dinitro groups was associated with moderate antifungal activity, whereas trimethoxy groups resulted in poor activity, highlighting the critical role of the substituent's electronic properties. ijrpc.com

Analgesic Potential

The piperidine nucleus is a well-established scaffold in the development of analgesic drugs, being a core component of many opioid analgesics like morphine and pethidine. amazonaws.comlongdom.org Consequently, derivatives of this compound have been extensively synthesized and evaluated for their analgesic potential. researchgate.netiaea.org

The analgesic effects of many piperidine-based compounds are associated with their interaction with opioid receptors in the central nervous system, particularly the mu-opioid receptor. longdom.org Docking studies have shown that piperidine derivatives can exhibit a good binding affinity for the mu-opioid receptor, which is a key mechanism for producing analgesia. longdom.org The structural features of these derivatives allow for potential interactions with this receptor, which is a common target for potent analgesics. longdom.org

The analgesic activity of this compound derivatives is highly dependent on the substituents attached to the molecule. researchgate.netiaea.org SAR studies have demonstrated that variations in substituents on the phenyl ring of a phenacyl moiety attached to the piperidine nitrogen significantly affect analgesic efficacy. researchgate.netresearchgate.netiaea.org

Key findings from SAR studies include:

Effect of Substituents: The size of the substituent, its position on the phenyl ring, and its electron-donating or withdrawing properties all influence analgesic activity. researchgate.netresearchgate.netiaea.org

Methoxy (B1213986) Groups: A study comparing a dinitro-substituted derivative (which was devoid of analgesia) with a trimethoxy-substituted derivative (which showed pronounced analgesic activity) suggested that methoxy groups may be responsible for conferring analgesic properties. ijrpc.com

Phenacyl Moiety: A variety of analogs with different substituents on the phenyl ring of a phenacyl moiety were synthesized, with several compounds showing significant to highly significant analgesic activity in tail-flick assays. researchgate.netresearchgate.net

These findings suggest that the this compound scaffold is a promising template for developing new classes of analgesics through targeted structural modifications. researchgate.netiaea.org

Table 3: Analgesic Activity of Selected this compound Derivatives

Compound/Derivative Assay Activity/Result Reference
Phenacyl-substituted analogs (compounds 2-5) Tail immersion method Significant to highly significant analgesic activity researchgate.netresearchgate.netiaea.org
3,4,5-Trimethoxybenzoyl piperidine-4-carboxamide Not specified Pronounced analgesic activity ijrpc.com
3,5-Dinitrobenzoyl piperidine-4-carboxamide Not specified Devoid of analgesia ijrpc.com

Effects on Carbohydrate Metabolism and Antidiabetic Activity

Derivatives of this compound have shown promise in the modulation of carbohydrate metabolism, a key area in the search for new antidiabetic therapies. Research has focused on their impact on blood glucose, as well as their ability to inhibit key enzymes involved in glucose regulation.

Studies have been conducted to synthesize and evaluate the in vivo effects of this compound derivatives on plasma glucose concentrations. In one such study, the parent compound and four of its derivatives were administered to normal rats to assess their hypoglycemic activity. nih.govresearchgate.net

The investigation revealed that among the tested compounds, only one derivative, 4-Pyrrolidin-1-yl-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-piperidinium bromide, demonstrated a significant effect on plasma glucose levels. nih.govresearchgate.net The other derivatives, which included substitutions like a 3-nitro group, 2,4-dimethoxy groups, or 3,4-dihydroxy groups on the phenacyl moiety, did not produce a significant change in blood glucose concentrations compared to the control group. researchgate.net This suggests a degree of regioselectivity and highlights the importance of the substituent's nature and position on the phenyl ring for this particular biological activity. researchgate.net

Anticancer and Cytotoxic Activities

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting a range of cytotoxic and antiproliferative activities against various cancer cell lines.

The incorporation of the this compound moiety into various molecular frameworks has led to the discovery of potent antiproliferative agents. For instance, a series of 5-methoxyisatin (B1196686) N(4)-substituted thiosemicarbazones was synthesized and evaluated for anticancer activity. amazonaws.comacs.org Among these, the derivative featuring a pyrrolidine moiety, 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd), showed significant growth inhibitory effects against multiple cancer cell lines, including prostate (PC3), breast (MCF-7), lung (A549), and skin (A431) cancer cells. amazonaws.comacs.org Notably, MeOIstPyrd was the most promising compound in the series against the A431 skin cancer cell line, with an IC₅₀ value of 0.9 μM. amazonaws.comacs.org The antiproliferative superiority of the pyrrolidine-containing compound over derivatives with piperidine, pyridyl piperazine (B1678402), or hexamethylene-imine suggests the critical role of this specific N(4) substitution. amazonaws.comacs.org

Further research into indole-based derivatives has also highlighted the importance of the pyrrolidine substituent. In a study of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, the derivative with a para-pyrrolidin-1-yl substitution on a phenethyl ring (compound 5e) displayed moderate antiproliferative action with a GI₅₀ value of 70 nM against a panel of four cancer cell lines. nih.gov Similarly, the introduction of a 6-pyrrolidinyl group into a purine (B94841) scaffold resulted in potent, albeit non-specific, inhibitory actions against the HeLa cervical cancer cell line. researchgate.net

Other studies have explored different structural variations. A series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives showed selective cytotoxic potential against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines, with some derivatives showing anticancer potential comparable to the standard drug 5-Fluorouracil. nih.gov Additionally, (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives have shown antiproliferative activity against human leukemia cells (K562 and Reh). nih.gov

Epithelial-to-mesenchymal transition (EMT) is a critical process in cancer progression, often characterized by the loss of the cell adhesion molecule E-cadherin. The restoration of E-cadherin expression is a key strategy in anticancer therapy. Mechanistic studies on the promising compound MeOIstPyrd revealed its ability to influence proteins involved in EMT. acs.orgmdpi.com Treatment of skin cancer cells with MeOIstPyrd led to a significant induction in the protein expression of E-cadherin. acs.orgmdpi.com Concurrently, the compound caused the downregulation of N-cadherin, another protein involved in EMT. acs.org This shift from N-cadherin to E-cadherin expression suggests a potential mechanism for inhibiting cancer cell migration and invasion. acs.org

Polo-like kinase 1 (Plk1) is a crucial regulator of mitosis and is overexpressed in many human cancers, making it an attractive target for anticancer drug development. acs.orgnih.govfrontiersin.org The inhibition of Plk1 can lead to mitotic arrest and apoptosis in cancer cells. frontiersin.org While many Plk1 inhibitors have been developed, the search for novel scaffolds continues. acs.org Patent literature indicates that the this compound scaffold is considered in the design of new Plk1 inhibitors. For example, patents on novel aminopyrimidine derivatives as Plk1 inhibitors include the pyrrolidinyl and piperidinyl groups as potential "aliphatic heterocyclic groups" within their generic structures, suggesting the theoretical utility of the combined scaffold in targeting Plk1. google.com However, specific examples of this compound derivatives that have been synthesized and confirmed as potent and selective Plk1 inhibitors are not extensively detailed in peer-reviewed literature. The research focus has often been on other heterocyclic systems, although the pyrrolidine-piperidine motif remains a point of interest in broader chemical library design for kinase inhibitors. google.com

Neuropharmacological and Central Nervous System (CNS) Activities

The structural characteristics of this compound and its derivatives make them promising candidates for CNS-acting drugs. researchgate.netchemimpex.com Their favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier, have spurred investigations into their neuropharmacological effects. chemimpex.com

There is growing interest in this compound for its potential cognitive-enhancing, or nootropic, properties. chemimpex.com The compound is being actively studied in neuropharmacology for its relevance in developing treatments for cognitive disorders. chemimpex.com While direct clinical evidence is still emerging, the fundamental structure is related to other classes of molecules with known nootropic effects. For instance, racetam drugs, a well-known class of cognitive enhancers, are characterized by a pyrrolidine nucleus. nih.gov The development of multi-target drugs for complex psychiatric disorders like schizophrenia has also involved molecules containing pyrrolidinyl and piperazine/piperidine fragments, which have shown procognitive activity in preclinical models. mdpi.com This suggests that the this compound scaffold is a promising starting point for designing novel CNS drugs aimed at improving cognitive function. chemimpex.com

The serotonin (B10506) (5-HT) system is a major target for treating a variety of CNS disorders, including depression and anxiety. mdpi.comsemanticscholar.org The piperidine heterocycle is a key structural component in many ligands that target serotonin receptors, particularly the 5-HT₁A receptor. semanticscholar.org Research has shown that replacing a piperazine ring with a piperidine ring in certain molecular structures can enhance the inhibition of serotonin reuptake. semanticscholar.org

Derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems. Studies on phenacyl-based isonipecotamide (B28982) derivatives, which are structurally related, have demonstrated effects on biogenic amine levels. researchgate.net Some of these compounds were found to decrease levels of 5-HT while increasing levels of dopamine (B1211576), indicating a potential antagonism of the 5-HT receptor. researchgate.net This modulation of serotonergic and dopaminergic pathways is a key mechanism for many antidepressant and antipsychotic drugs. mdpi.comresearchgate.net Furthermore, patent filings have described N-substituted piperidine derivatives, where the substituent can be a pyrrolidine-containing group, specifically as serotonin receptor agents, underscoring the perceived potential of this chemical class in modulating the serotonin system. google.com

Table of Mentioned Compounds

Opioid Receptor Interactions (Kappa Opioid Receptor Agonism/Antagonism)

The this compound scaffold has been incorporated into molecules targeting opioid receptors, particularly the kappa opioid receptor (KOR). The KOR is involved in pain perception, mood, and addiction. Both agonists and antagonists of this receptor have therapeutic potential.

Derivatives of this compound have been investigated for their potential as KOR antagonists. nih.gov The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a known pharmacophore for mu, delta, and kappa opioid receptor antagonists. acs.org This core structure, when appropriately modified, can lead to potent and selective KOR antagonists. For instance, the compound JDTic contains this piperidine core and is a recognized KOR antagonist. acs.org While direct examples of this compound itself conferring KOR antagonism are not explicitly detailed in the provided results, the structural similarity of the piperidine core suggests its potential as a building block in the design of new KOR ligands.

Conversely, research has also explored derivatives with agonist activity. The development of selective KOR agonists is of interest for their potential analgesic effects without the same liability for abuse as mu-opioid agonists. ahajournals.org Studies on (2S)-1-(arylacetyl)-2-(aminomethyl) piperidine derivatives have yielded novel and highly selective kappa opioid analgesics. ahajournals.org

Compound TypeReceptor InteractionPotential Therapeutic Application
trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivativesKappa Opioid Receptor AntagonistTreatment of addiction, depression
(2S)-1-(arylacetyl)-2-(aminomethyl) piperidine derivativesKappa Opioid Receptor AgonistAnalgesia

Vasopressin 1b Receptor Antagonism

The vasopressin 1b (V1b) receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and plays a role in stress and mood disorders. nih.gov Antagonists of the V1b receptor are being explored as potential treatments for depression and anxiety. nih.govresearchgate.net

Several non-peptide V1b receptor antagonists have been synthesized, and some have been investigated in both animal models and human clinical trials. researchgate.netgoogle.com For example, 1,2,4-triazolone derivatives have been developed as AVP V1b receptor antagonists for a range of conditions including mood disorders and anxiety. google.com While the direct inclusion of the this compound group in these specific examples is not stated, the broader family of piperidine-containing compounds has been a focus in the development of V1b antagonists. researchgate.net

IKKβ Inhibition

Inhibitor of kappa B kinase beta (IKKβ) is a crucial enzyme in the NF-κB signaling pathway, which is involved in inflammation and immune responses. nih.gov Inhibition of IKKβ is a therapeutic strategy for inflammatory diseases and some cancers. nih.govontosight.ai

A notable example of a this compound-containing IKKβ inhibitor is a compound referred to as IKK16. ontosight.aiebi.ac.uk This molecule contains a 1-benzothiophene group linked to a pyrimidine (B1678525) ring, which is further connected to a 4-(pyrrolidin-1-yl)piperidine-1-carbonyl]anilino moiety. ebi.ac.uk IKK16 acts by binding to the ATP-binding site of the IKKβ subunit, preventing the phosphorylation of IκBα and subsequently inhibiting NF-κB transcriptional activity. ontosight.ai This leads to a reduction in the production of pro-inflammatory cytokines. ontosight.ai

Ligand Development for Methyl-Lysine Binding Proteins

The this compound moiety has proven to be a valuable component in the design of small-molecule ligands for methyl-lysine binding proteins. nih.govscbt.com These proteins, which "read" methylation marks on histone proteins, are key regulators of gene expression.

In one study, the 4-(pyrrolidin-1-yl)piperidine group was held constant as the domain 2 binding amine in a series of compounds designed to inhibit L3MBTL3, a methyl-lysine binding protein. nih.gov Optimization of other parts of the molecule led to the identification of a compound (compound 5) with a Kd of 390 nM for L3MBTL3. nih.gov Further exploration revealed that a pyrrolidine analog (compound 6) demonstrated significantly higher binding affinity to the MBT domain of L3MBTL1 compared to mono- and dimethylated amines. nih.gov Isothermal titration calorimetry (ITC) confirmed a 1:1 binding stoichiometry for these peptidomimetics with the MBT domain. nih.gov

CompoundTarget ProteinKey Finding
Compound 5L3MBTL3Kd of 390 nM, demonstrating selective inhibition. nih.gov
Compound 6L3MBTL1Showed significantly higher binding affinity compared to mono- and dimethylated amines. nih.gov

Autotaxin Inhibition

Autotaxin (ATX) is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various pathological processes, including cancer, fibrosis, and inflammation. nih.govmdpi.com Therefore, ATX inhibitors are attractive therapeutic candidates.

The this compound scaffold has been incorporated into potent ATX inhibitors. For instance, a series of tetrazole cinnamides were developed as autotaxin inhibitors. researchgate.net Furthermore, structural studies of human ATX in complex with four distinct inhibitors have provided a basis for the rational design of new and more effective inhibitors. nih.gov While the specific structures of all four inhibitors are not detailed, the general strategy involves targeting the active site and/or allosteric sites of the enzyme. nih.govnih.gov

General Pharmacological Profiling and Therapeutic Utility

Beyond the specific targets discussed above, derivatives of this compound have been explored for a range of other pharmacological activities. The inherent properties of the piperidine and pyrrolidine rings make them common motifs in drug discovery. wisdomlib.orgresearchgate.netijprajournal.com

Studies have shown that these derivatives can exhibit significant analgesic activity. researchgate.net A series of analogs with varying substituents on a phenyl ring attached to the piperidine nitrogen were synthesized and showed significant to highly significant analgesic effects in the tail-flick test. researchgate.netresearchgate.net Additionally, some derivatives have demonstrated antibacterial and antifungal properties. wisdomlib.orgresearchgate.net The introduction of different substituents onto the core structure can modulate this activity. wisdomlib.org Furthermore, the this compound scaffold has been used in the synthesis of compounds with anti-inflammatory and potential antidiabetic properties. researchgate.netnih.gov

The versatility of the this compound core makes it a valuable starting point for the development of new therapeutic agents across various disease areas. ontosight.aiontosight.ai

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Nature and Position on Biological Activity

The biological profile of 4-(1-pyrrolidinyl)piperidine derivatives is highly sensitive to the nature and placement of various substituents. researchgate.net Studies have shown that even minor structural alterations can significantly modulate the potency and efficacy across different biological targets, including antibacterial, antifungal, and analgesic activities. wisdomlib.orgiaea.org

Research into analgesic derivatives revealed that the size, electronic properties (electron-donating or withdrawing), and position of substituents on an attached phenyl ring all play a crucial role in determining activity. researchgate.net For instance, in one study, derivatives were synthesized by attaching different phenacyl moieties to the piperidine (B6355638) nitrogen. The resulting compounds showed a range from significant to highly significant analgesic effects, highlighting the influence of these appended groups. researchgate.netiaea.org

In the context of antimicrobial agents, structural modifications have been shown to enhance biological efficacy. One study demonstrated that derivatives with electronegative characteristics on a phenyl ring were particularly promising for antibacterial activity. wisdomlib.org Another investigation found that incorporating a chloro group at position 5 of a related heterocyclic system broadened the spectrum of antibacterial activity. researchgate.net Furthermore, the integration of a bulky naphthalene (B1677914) structure was found to significantly boost both antibacterial and antifungal properties. wisdomlib.org

The position of substituents is also a critical determinant of activity. A study on derivatives evaluated for their effect on plasma glucose levels found that a nitro group at the C-3 position of a phenyl ring resulted in an inactive compound. researchgate.net Similarly, methoxy (B1213986) and hydroxy substitutions at various positions failed to produce a significant effect, indicating that specific electronic and steric arrangements are required for this particular biological action. researchgate.net

Table 1: Impact of Substituents on the Biological Activity of this compound Derivatives

Parent Scaffold Substituent/Modification Position Observed Biological Effect Source
This compound Variable Phenacyl Moieties Piperidine Nitrogen Significant to highly significant analgesic activity. researchgate.netiaea.org
This compound Electronegative Groups Phenyl Ring Enhanced antibacterial activity. wisdomlib.org
This compound Naphthalene Group N/A Significantly enhanced antibacterial and antifungal activity. wisdomlib.org
This compound Nitro Group C-3 of Phenyl Ring No significant effect on plasma glucose levels. researchgate.net
This compound Methoxy/Hydroxy Groups Phenyl Ring No significant effect on plasma glucose levels. researchgate.net

Influence of Conformational Flexibility on Receptor Binding and Activity

The non-planar, saturated ring systems of this compound provide significant conformational flexibility, a key factor influencing its interaction with biological receptors. smolecule.com This structural pliability allows the molecule to adopt various three-dimensional shapes, enabling it to fit into the binding pockets of diverse proteins and enzymes. nih.govosu.edu The molecule's ability to present its substituents in different spatial orientations (e.g., axial and equatorial protons) can directly impact receptor binding affinity and subsequent biological activity. smolecule.com

The intrinsic dynamic nature of proteins means that receptors themselves are not rigid structures. osu.edu The binding process is often a dynamic association where the ligand (the drug molecule) may selectively stabilize a specific conformation of the receptor. osu.edu The conformational flexibility of the this compound scaffold is therefore advantageous, as it increases the probability of achieving a complementary shape to the receptor's binding site.

Electronic and Steric Effects of Substituents on Pharmacological Profiles

The pharmacological profile of this compound derivatives is profoundly influenced by the electronic and steric properties of their substituents. These factors modulate the molecule's interaction with its biological target by altering its charge distribution, shape, and size.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the basicity of the nitrogen atoms and the polarity of the entire molecule. nih.gov For antibacterial applications, derivatives featuring electronegative characteristics, such as those imparted by EWGs, have shown promise. wisdomlib.org In a study of piperidin-4-one oxime derivatives, thiophene (B33073) and amide moieties were found to modulate the electronic effects on the heterocyclic ring, which was considered a key factor in their activity against wound-infecting pathogens. ijprajournal.com Conversely, in other contexts, such as tyrosinase inhibition by benzofuranone derivatives, the presence of hydrophilic EWGs on an attached phenyl ring was found to decrease activity. mdpi.com

Steric Effects: The size and spatial arrangement of substituents (steric effects) are critical for ensuring a proper fit within a receptor's binding site. Bulky substituents can either enhance binding by occupying a large hydrophobic pocket or decrease activity through steric hindrance, preventing the molecule from binding effectively. mdpi.com For instance, in the development of analgesics based on the this compound core, the size of the substituent on the phenyl ring was found to directly affect activity. researchgate.net In a different series of compounds, the introduction of methyl groups onto a piperidinyl moiety led to a decrease in inhibitory activity, likely due to steric repulsion that resulted in a loss of binding affinity. mdpi.com The insertion of bulky groups like 3,3-dimethyl or 4-benzyl substituents onto a piperidine ring has also been explored to probe the tolerance of the σ1 receptor to such modifications. acs.org

Optimization of Potency and Selectivity through Structural Modification

A primary goal in medicinal chemistry is the optimization of lead compounds to enhance their potency (the amount of drug needed to produce an effect) and selectivity (the drug's ability to target a specific receptor over others). The this compound scaffold has proven to be a versatile platform for such optimization through targeted structural modifications.

One successful strategy involved the introduction of the this compound moiety itself. In the development of Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists, researchers discovered that incorporating a pyrrolidine (B122466) group at the 4-position of a central piperidine ring significantly enhanced both the agonist activity and the selectivity for the PPARδ subtype over others. nih.govresearchgate.net This modification led to the discovery of a potent agonist with an EC50 value of 3.6 nM. nih.govresearchgate.net

Another approach focuses on modifying different parts of the molecule. In the development of ligands for the methyl-lysine binding protein L3MBTL3, the this compound group was held constant as the "domain 2 binding amine" while other parts of the molecule were altered. nih.gov Desymmetrizing the molecule and exploring different amines for the "domain 1" binding site revealed that expanding the amine to a piperidine or azepane ring decreased potency, indicating that the smaller pyrrolidine was optimal for this interaction. nih.gov

Further studies have shown that selectivity can be finely tuned. For σ1 receptor ligands, it was found that a 4-phenyl group on the piperidine ring was unnecessary for σ1 affinity and contributed to undesired 5-HT1A affinity. acs.org Its removal, therefore, served to optimize selectivity. Similarly, in the pursuit of anti-influenza therapeutics, structure-activity relationships were used to guide the synthesis of analogs with improved potency and selectivity. bohrium.com

Table 2: Optimization of Potency and Selectivity via Structural Modification

Target Initial Scaffold/Modification Optimizing Modification Result Source
PPARδ Piperidinyl benzothiazole (B30560) derivative Introduction of a pyrrolidine group at the 4-position of the piperidine ring. Enhanced hPPARδ activity and subtype selectivity (EC50 = 3.6 nM). nih.govresearchgate.net
L3MBTL3 Symmetric dibasic compound with two amine groups. Held this compound constant; varied the second amine. Expansion of the second amine to piperidine or azepane decreased potency. nih.gov
σ1 Receptor N-[(tetralin-1-yl)alkyl]piperazine Replaced piperazine (B1678402) with piperidine; removed a 4-phenyl substituent. Increased potency for σ1 sites and removed significant 5-HT1A affinity. acs.org
Influenza A Virus Entry Anti-influenza hit series Synthesized structurally diverse analogs based on SAR. Identification of inhibitors with improved potency and selectivity. bohrium.com

Chemoinformatic and QSAR Approaches in SAR Analysis

To navigate the complexity of structure-activity relationships, medicinal chemists increasingly rely on computational tools like chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov These methods use statistical and computational techniques to build mathematical models that correlate the chemical structure of compounds with their biological activity. jchemlett.com

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic characteristics. A mathematical model is then generated using techniques like multi-linear regression to create an equation that predicts biological activity (e.g., pIC50 or pGI50) based on the most relevant descriptors. nih.govjchemlett.com

For example, a QSAR study on xanthone (B1684191) derivatives as anti-tuberculosis agents resulted in a model represented by the equation: Log IC50 = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9. nih.gov In this model, the predicted inhibitory concentration (IC50) is a function of the electronic charges (q) on specific carbon atoms (C1, C4, C9). Such models, once validated, can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

These computational approaches are broadly applicable to complex heterocyclic systems. For instance, a 3D-QSAR model was developed for sesquiterpenes to understand the structural basis for their inhibitory activity against P-glycoprotein, highlighting critical regions for substitution. acs.org While a specific, published QSAR model solely for this compound derivatives was not identified in the search, the principles of QSAR are directly applicable for analyzing its SAR, guiding the rational design of new derivatives with optimized pharmacological profiles. jchemlett.comacs.org

Mechanistic Investigations and Molecular Target Identification

Elucidation of Mechanisms of Action at the Molecular Level

The molecular mechanism of 4-(1-pyrrolidinyl)piperidine and its derivatives is an active area of research. The core structure, combining a piperidine (B6355638) and a pyrrolidine (B122466) ring, provides a unique scaffold that allows for diverse interactions with biological macromolecules. smolecule.comontosight.ai The flexibility of this bicyclic system is a key determinant of its biological activity, enabling it to adopt various conformations to bind to different receptors and enzymes. smolecule.com

Derivatives of this compound have been synthesized and studied to understand how structural modifications influence their mechanism of action. amazonaws.comwisdomlib.org For instance, the introduction of different substituents can alter the compound's electronic properties and steric bulk, thereby affecting its binding affinity and selectivity for specific targets. researchgate.net

Identification of Specific Receptor and Enzyme Interactions

Research has identified several specific receptors and enzymes with which this compound and its derivatives interact. These interactions are fundamental to the compound's observed biological activities.

Receptor Interactions:

Peroxisome Proliferator-Activated Receptor Delta (PPARδ): Recent studies have highlighted that derivatives of this compound can act as potent agonists for PPARδ. smolecule.comnih.govacs.orgresearchgate.net The introduction of a pyrrolidine group at the 4-position of the central piperidine ring has been shown to enhance both the activity and selectivity for human PPARδ. nih.govacs.orgresearchgate.net One particular derivative, compound 21, demonstrated strong PPARδ agonist activity with an EC₅₀ of 3.6 nM. nih.govacs.orgresearchgate.net

Opioid Receptors: Docking studies have suggested that derivatives of this compound can interact with opioid receptors. For example, the analgesic effect of certain derivatives is thought to be mediated through these interactions. researchgate.net

Muscarinic Receptors: While direct studies on this compound are limited, research on structurally related pyrrolidine derivatives has explored their affinity for muscarinic receptors. acs.org

Nicotinic Acetylcholine Receptors (nAChR): The pyrrolidine and piperidine motifs are present in ligands for nAChRs, suggesting a potential area of interaction for this compound derivatives. amazonaws.com

Enzyme Interactions:

β-Glucuronidase: Derivatives of this compound have been identified as potent and selective inhibitors of β-glucuronidase. researchgate.net Compound 2, {1-[2-(4′′-chloro-phenyl)-2-oxo-ethyl]- 4-pyrrolidin-1′-yl- piperidinium (B107235) bromide}, showed remarkable inhibition with an IC₅₀ value of 17.10 ± 0.61 µM, which is significantly more potent than the standard inhibitor. researchgate.net

Protein Kinase B (PKB/Akt): While not a direct interaction of the parent compound, derivatives incorporating the 4-aminopiperidine (B84694) scaffold have been developed as potent and selective inhibitors of PKB, a key enzyme in cell signaling pathways. ebi.ac.uk

Cytochrome P450 2C9: Studies on quinoline-4-carboxamide analogs, which can be synthesized using this compound, have investigated their binding to the enzyme Cytochrome P450 2C9. nih.gov

Plasmepsin-II: Piperidine derivatives have shown inhibitory activity against plasmepsin-II, an aspartic protease from Plasmodium falciparum. researchgate.net

Below is a table summarizing the identified receptor and enzyme interactions for this compound and its derivatives.

Target ClassSpecific TargetInteraction TypeDerivative/CompoundPotencyReference
Receptors Peroxisome Proliferator-Activated Receptor Delta (PPARδ)AgonistDerivative 21EC₅₀ = 3.6 nM nih.govacs.orgresearchgate.net
Opioid ReceptorBinding (in silico)PD3- researchgate.net
Enzymes β-GlucuronidaseInhibitorCompound 2IC₅₀ = 17.10 ± 0.61 µM researchgate.net
Protein Kinase B (PKB/Akt)Inhibitor4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesNanomolar range ebi.ac.uk

Signaling Pathway Modulation

The interaction of this compound derivatives with their molecular targets leads to the modulation of various intracellular signaling pathways.

PPARδ Signaling Pathway: As agonists of PPARδ, these compounds can activate this nuclear receptor, which in turn regulates the transcription of genes involved in cellular metabolism, differentiation, and proliferation. researchgate.netnih.gov The activation of PPARδ is considered a therapeutic target for metabolic diseases. nih.govacs.orgresearchgate.net

TGF-β/Smad Pathway: PPARδ activation can influence the transforming growth factor-beta (TGF-β) signaling pathway. nih.gov TGF-β is a critical regulator of cellular processes, including the production of extracellular matrix proteins like collagen. nih.gov

Protein Kinase B (PKB/Akt) Signaling Pathway: Inhibitors based on the this compound scaffold can block the activity of PKB (Akt), a central node in signaling pathways that regulate cell growth and survival. ebi.ac.uk Deregulation of this pathway is common in cancer. ebi.ac.uk

Biochemical Research on Receptor Binding and Cellular Response

Biochemical studies have been instrumental in characterizing the binding properties and cellular effects of this compound and its analogs.

Receptor Binding Assays: The binding affinity of these compounds to their target receptors is a key aspect of their biochemical profile. smolecule.com For instance, the affinity of derivatives for muscarinic receptor subtypes has been evaluated using radioligand binding assays. acs.org

Cellular Activity: The functional consequences of receptor binding are assessed through various cellular assays. For example, the agonistic activity of PPARδ ligands derived from this compound was confirmed in cell-based reporter gene assays. nih.govacs.org In other studies, the cytotoxic effects of pyrazole-containing piperidinone compounds were evaluated in cancer cell lines, revealing that some derivatives can induce apoptosis. nih.gov

Enzyme Inhibition Assays: The inhibitory potency of this compound derivatives against specific enzymes is determined using in vitro enzyme assays. ontosight.airesearchgate.net For example, the IC₅₀ values for β-glucuronidase inhibition were determined through such methods. researchgate.net

The following table presents data from biochemical research on the cellular responses to this compound derivatives.

Advanced Research Applications and Future Directions

Role in Drug Discovery and Development Pipelines

The 4-(1-pyrrolidinyl)piperidine moiety is a recognized "privileged structure" in medicinal chemistry. This means it is a molecular framework that is able to bind to multiple, unrelated biological targets. This versatility makes it a valuable starting point in drug discovery pipelines. acs.org Its presence in a molecule can confer favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier, which are crucial for drugs targeting the central nervous system. chemimpex.com Researchers utilize this scaffold as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those aimed at treating neurological disorders and pain. chemimpex.com

Development of Novel Therapeutic Agents based on the Scaffold

The this compound scaffold has been instrumental in the development of novel therapeutic agents targeting a range of diseases. ontosight.ainih.gov Its derivatives have shown promise as:

Antipsychotics: By attaching different heterocyclic groups to the piperidine (B6355638) and pyrrolidine (B122466) rings, scientists have synthesized potential antipsychotic drugs. nih.goveurekaselect.com These compounds often target dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in schizophrenia. nih.goveurekaselect.comrsc.org

Analgesics: Several studies have focused on synthesizing analogs of this compound with analgesic properties. researchgate.netiaea.org By modifying substituents on a phenyl ring attached to the core structure, researchers have created compounds with significant pain-relieving effects in preclinical models. researchgate.netiaea.org

CCR5 Receptor Antagonists: Derivatives of this compound have been investigated as C-C chemokine receptor type 5 (CCR5) antagonists. nih.govnih.gov CCR5 is a co-receptor used by the HIV virus to enter cells, making these antagonists potential anti-HIV agents. nih.govnih.gov

Opioid Receptor Modulators: The scaffold has been used to develop ligands for opioid receptors, which are key targets for pain management. nih.govresearchgate.net Researchers have synthesized derivatives that act as selective agonists or antagonists for different opioid receptor subtypes. nih.govacs.org

PPARδ Agonists: Recent research has shown that introducing a pyrrolidine group into certain piperidine derivatives enhances their activity as peroxisome proliferator-activated receptor delta (PPARδ) agonists. nih.govacs.orgresearchgate.net PPARδ is a target for treating metabolic diseases like atherosclerosis. nih.govacs.orgresearchgate.net

Anticancer Agents: The this compound moiety has been incorporated into novel chalcone (B49325) derivatives that have demonstrated antiproliferative activity against breast cancer cell lines. researchgate.net

Combinatorial Chemistry and Library Synthesis for Activity Screening

The adaptability of the this compound scaffold makes it well-suited for combinatorial chemistry and the synthesis of large compound libraries. This high-throughput approach allows for the rapid generation of a multitude of derivatives with diverse substituents. acs.org These libraries can then be screened against various biological targets to identify new lead compounds with desired activities. For instance, libraries of arylpiperidines have been synthesized to explore their potential as neurokinin receptor antagonists. acs.org This strategy significantly accelerates the early stages of drug discovery by efficiently exploring the structure-activity relationships (SAR) of the this compound core.

Preclinical Efficacy Studies in Relevant Biological Models

A number of preclinical studies have demonstrated the therapeutic potential of this compound derivatives in various biological models.

Therapeutic AreaCompound TypeKey Findings in Preclinical Models
Pain Phenacyl analogsShowed significant analgesic activity in tail flick tests in animal models. researchgate.netiaea.org
Schizophrenia Multi-receptor ligandsReversed apomorphine-induced climbing and MK-801-induced hyperactivity in animal models, indicating antipsychotic-like effects. rsc.org
HIV CCR5 receptor antagonistsDemonstrated good binding affinity and antiviral activity in peripheral blood mononuclear cells. nih.gov
Atherosclerosis PPARδ agonistsSignificantly suppressed the progression of atherosclerosis in LDLr-KO mice. nih.gov
Cognitive Disorders κ opioid receptor agonistsImplicated in brain disorders like substance abuse and Alzheimer's disease. nih.gov
Hypoglycemia Substituted derivativesOne synthesized derivative showed an effect on plasma glucose levels in rats. nih.gov

These studies, utilizing both in vitro and in vivo models, are crucial for validating the therapeutic potential of these novel compounds and providing the necessary data to advance them into clinical trials.

Patent Landscape and Intellectual Property in this compound Research

The significant therapeutic potential of this compound derivatives is reflected in the active patent landscape surrounding this scaffold. Numerous patents have been filed for novel derivatives, their synthesis, and their use in treating a variety of conditions. These patents cover a broad range of applications, including their use as antipsychotics, anxiolytics, and agents for treating neurological and inflammatory diseases. google.comepo.orggoogle.comgoogle.com The intellectual property in this area is a key driver of continued research and development by pharmaceutical companies and academic institutions.

Exploration of Other Potential Biological Activities (e.g., Anti-malarial)

While much of the research has focused on CNS and inflammatory diseases, the versatile this compound scaffold is also being explored for other potential biological activities. For instance, some piperidine derivatives have been investigated for their antiparasitic properties, including potential anti-malarial activity. mdpi.com Furthermore, studies have revealed that derivatives of this compound can exhibit significant antibacterial and antifungal properties, with some showing efficacy against a range of pathogens. wisdomlib.org The structural modifications, such as the addition of a naphthalene (B1677914) structure, have been shown to enhance this antimicrobial activity. wisdomlib.org

Application in Materials Science (e.g., Polymer Development)

Beyond its extensive applications in the life sciences, the this compound structure is also finding use in the field of materials science. Piperidinium (B107235) compounds, a class to which this compound belongs, have been investigated for their potential in developing new materials. ontosight.ai These compounds can be incorporated into polymer matrices to enhance properties such as conductivity and mechanical strength. ontosight.ai Their unique chemical characteristics also make them suitable for use as components in ionic liquids and as surface modifiers. ontosight.ai While this area of research is less developed compared to its pharmaceutical applications, it represents a promising future direction for this versatile chemical entity.

Methodological Considerations in 4 1 Pyrrolidinyl Piperidine Research

Assay Development for Biological Activity Screening

The initial step in evaluating 4-(1-pyrrolidinyl)piperidine derivatives is to screen for their biological activity. This is accomplished through various assays designed to measure the compound's effect on specific biological targets.

Researchers have developed a variety of assays to test the activity of these compounds. For instance, in the context of anti-HIV research, potent CCR5 antagonists were identified using in vitro antiviral activity assays. nih.gov Similarly, for their potential as anti-inflammatory agents, the activity of these compounds has been assessed using in vitro assays such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) inhibition, as well as albumin denaturation and anti-protease assays. nih.govnih.gov The analgesic potential of this compound derivatives has been evaluated using methods like the tail-flick test. researchgate.netiaea.org

The development of these assays is critical for high-throughput screening, allowing for the rapid evaluation of numerous derivatives. For example, docking-based virtual screening methods have been employed to identify new peroxisome proliferator-activated receptor δ (PPARδ) agonists. nih.gov These screening methods help to identify lead compounds that can be further optimized for desired biological activities.

In Vitro and In Vivo Study Design

Following the initial screening, promising compounds are subjected to more detailed in vitro and in vivo studies to further characterize their biological effects.

In Vitro Studies: These studies are conducted in a controlled laboratory setting, typically using cell cultures or isolated biological components. For example, the anti-HIV activity of this compound derivatives has been confirmed through in vitro studies that measure their ability to inhibit the virus in cell lines. nih.gov The affinity of these compounds for specific receptors, such as the histamine (B1213489) H3 receptor and sigma receptors, is also determined using in vitro binding assays. nih.govnih.gov These studies provide valuable information on the mechanism of action and the potency of the compounds.

The design of these studies is crucial for obtaining reliable and reproducible results. This includes selecting appropriate animal models, determining the correct dosage and administration route, and using relevant behavioral and histological assessments. nih.gov For example, in studies of anti-inflammatory agents, the carrageenan-induced paw edema test is a common in vivo model used to assess efficacy. nih.gov

Biophysical Techniques for Ligand-Target Characterization

To understand the interaction between this compound derivatives and their biological targets at a molecular level, various biophysical techniques are employed.

One of the key techniques is X-ray crystallography . This method can provide a three-dimensional structure of the ligand bound to its target protein, offering insights into the specific interactions that are responsible for the compound's activity. For example, X-ray crystallography has been used to understand the binding mode of pyrrolidine-based inhibitors to kinases. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study ligand-target interactions. It can provide information about the structure and dynamics of both the ligand and the target in solution.

Other biophysical techniques that can be used include isothermal titration calorimetry (ITC) , which measures the heat changes upon binding to determine the binding affinity and thermodynamics of the interaction, and surface plasmon resonance (SPR) , which monitors the binding in real-time.

These techniques are invaluable for guiding the rational design of more potent and selective compounds. By understanding the precise nature of the ligand-target interaction, chemists can make targeted modifications to the compound's structure to improve its binding affinity and biological activity.

Data Analysis and Interpretation in Structure-Activity Studies

The data generated from the various assays and studies must be carefully analyzed and interpreted to establish a structure-activity relationship (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity.

This involves systematically modifying the structure of the this compound scaffold and observing the resulting changes in activity. For example, researchers have found that the introduction of a pyrrolidine (B122466) group into the 4-position of a piperidine (B6355638) ring can enhance the activity and selectivity of PPARδ agonists. nih.gov Similarly, the replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to significantly affect the affinity of compounds for sigma receptors. nih.gov

The analysis often involves quantitative methods, such as calculating IC50 or EC50 values, which represent the concentration of a compound required to produce a 50% effect. These values are then compared across a series of compounds to identify key structural features that contribute to activity.

Molecular modeling and computational chemistry are also increasingly used to aid in the interpretation of SAR data. nih.gov These methods can help to visualize the binding of compounds to their targets and to predict the activity of new derivatives before they are synthesized.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(1-Pyrrolidinyl)piperidine, and how do they influence experimental handling and storage?

  • Methodological Answer : The compound has a melting point of 52–53°C (CAS 5004-07-9) . To ensure stability, store it in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Use differential scanning calorimetry (DSC) to monitor thermal degradation thresholds . Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory hazards .

Q. What synthetic routes are commonly employed to prepare this compound, and how can purity be validated?

  • Methodological Answer : A two-step imidization method is often used, starting with 4-(1-pyrrolidinyl)benzaldehyde . Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity using 1H^1H- and 13C^{13}C-NMR spectroscopy .

Advanced Research Questions

Q. How can this compound derivatives be optimized for fragment-based drug discovery targeting protein-protein interactions?

  • Methodological Answer : Use sulfonylation reactions with 4-formylbenzenesulfonyl chloride to introduce sulfonyl groups, enhancing binding specificity . Optimize reaction yields (e.g., 45–84% via reflux in acetonitrile) by adjusting stoichiometry and reaction time . Validate fragment binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory efficacy of PPARδ agonists containing this compound?

  • Methodological Answer : Use lipopolysaccharide (LPS)-induced RAW264.7 macrophages for in vitro cytokine inhibition assays (e.g., TNF-α, IL-6). For in vivo studies, employ ApoE/^{-/-} mice on a high-fat diet to assess atherosclerotic plaque reduction. Dose-response curves and histological analysis (e.g., H&E staining) are critical .

Q. How do molecular docking studies explain the divergent binding affinities of this compound derivatives to 5-HT2A_{2A} versus D2_2 receptors?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) reveal that fluorobenzoyl substituents enhance hydrophobic interactions with 5-HT2A_{2A} but sterically hinder D2_2 binding. Energy minimization and molecular dynamics (MD) simulations (e.g., GROMACS) further quantify binding free energies .

Q. What strategies enhance the thermal stability and solubility of polyimides derived from this compound-based diamines?

  • Methodological Answer : Incorporate pyridine units and ether linkages into the polymer backbone to improve solubility in polar aprotic solvents (e.g., NMP, DMSO). Thermal stability (Td5%_{d5\%} > 500°C) is achieved by introducing rigid pyrrolidinylphenyl groups, validated via thermogravimetric analysis (TGA) .

Q. How can researchers resolve contradictions in reported binding affinities of this compound derivatives across receptor subtypes?

  • Methodological Answer : Standardize assay conditions (e.g., radioligand concentration, buffer pH) and validate results using orthogonal techniques (e.g., fluorescence polarization vs. scintillation proximity assays). Cross-reference with X-ray crystallography data to identify conformational binding differences .

Notes

  • For safety, consult SDS sheets from SynQuest or Apollo Scientific .
  • Contradictions in receptor binding data require cross-validation using computational and experimental approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.